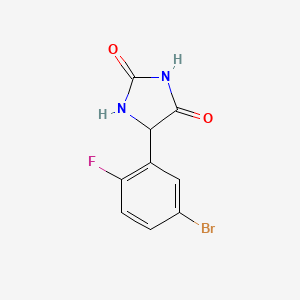
5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a bromine and fluorine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione can be achieved through multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . The reaction conditions typically include:
Solvent: Ethanol or methanol
Base: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The imidazolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different imidazolidine derivatives.
Scientific Research Applications
5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antibacterial agent.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in molecular docking studies to explore its binding affinity to various biological targets, such as voltage-gated sodium channels and bacterial proteins.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in anticonvulsant studies, it binds to the inner pore of voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability . In antibacterial studies, it interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-chlorophenyl)imidazolidine-2,4-dione
- 5-(5-Bromo-2-methylphenyl)imidazolidine-2,4-dione
- 5-(5-Bromo-2-nitrophenyl)imidazolidine-2,4-dione
Uniqueness
5-(5-Bromo-2-fluorophenyl)imidazolidine-2,4-dione is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(5-bromo-2-fluorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c10-4-1-2-6(11)5(3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAQGXQHHGVVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2C(=O)NC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)
![3-(5-Methyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2920396.png)
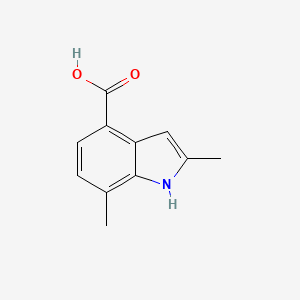
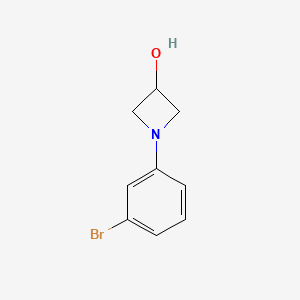


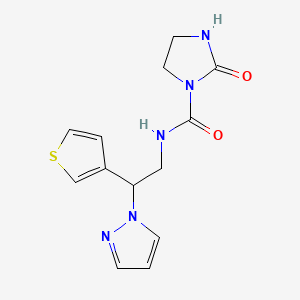
![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)
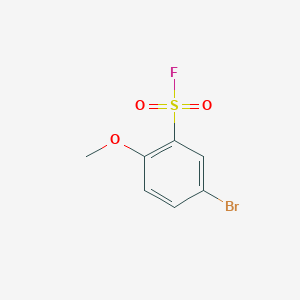
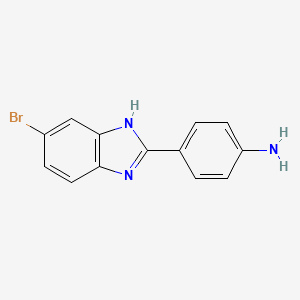
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)
![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)
![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)
